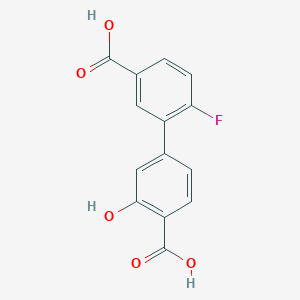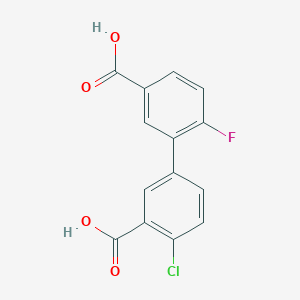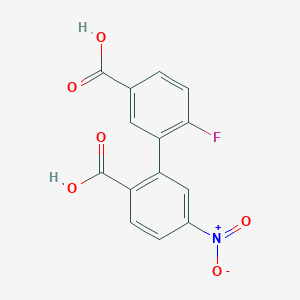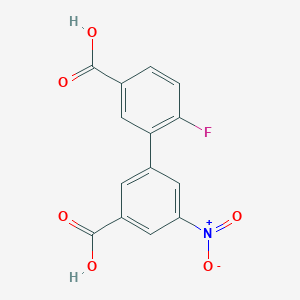
3-Methyl-4-(naphthalen-1-yl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(naphthalen-1-yl)benzoic acid, commonly known as NMB, is a type of benzoic acid derivative that is widely used in scientific research. It is a white solid with a melting point of 134-135°C and is soluble in water, methanol, and ethanol. NMB has many applications in various fields of science, including organic synthesis, biochemistry, and pharmacology. NMB is also used in laboratory experiments as a reagent or catalyst.
Wissenschaftliche Forschungsanwendungen
NMB has many applications in scientific research, including organic synthesis, biochemistry, and pharmacology. NMB is used as a reagent or catalyst in organic synthesis and is used to synthesize compounds such as β-amino-alcohols, α-amino-acids, and β-lactams. In biochemistry, NMB is used to study the structure and function of proteins, enzymes, and other biomolecules. NMB is also used in pharmacology to study the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
NMB acts as an acid catalyst in organic reactions, increasing the rate of reaction by protonating the substrate. In biochemistry, NMB acts as an inhibitor of enzymes, blocking the active site of the enzyme and preventing its activity. In pharmacology, NMB acts as a ligand, binding to receptors in the body and modulating the activity of those receptors.
Biochemical and Physiological Effects
NMB has a wide range of effects on biochemical and physiological processes. In organic synthesis, NMB increases the rate of reaction by protonating the substrate. In biochemistry, NMB acts as an inhibitor of enzymes, blocking the active site of the enzyme and preventing its activity. In pharmacology, NMB binds to receptors in the body and modulates the activity of those receptors, resulting in various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
NMB has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. NMB is also relatively stable and can be stored for long periods of time. However, NMB is toxic and should be handled with caution. Additionally, NMB is sensitive to light and should be stored in a cool, dark place.
Zukünftige Richtungen
NMB has many potential future applications in scientific research. For example, NMB can be used to synthesize a variety of compounds, including β-amino-alcohols, α-amino-acids, and β-lactams. NMB can also be used to study the structure and function of proteins and enzymes, and to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, NMB can be used to develop new inhibitors of enzymes, and to develop new ligands for receptors. Finally, NMB can be used to develop new catalysts for organic reactions.
Synthesemethoden
NMB is synthesized by the reaction of 4-bromonaphthalene and 3-methylbenzoic acid in the presence of sodium hydroxide and anhydrous sodium sulfate. The reaction is conducted in a sealed tube at a temperature of 130°C for two hours. The resulting product is then purified by recrystallization in a mixture of methanol and water.
Eigenschaften
IUPAC Name |
3-methyl-4-naphthalen-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-12-11-14(18(19)20)9-10-15(12)17-8-4-6-13-5-2-3-7-16(13)17/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQRAJONGFBCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














